molecular formula C29H27N3O5 B15104455 methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate

methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate

Cat. No.: B15104455
M. Wt: 497.5 g/mol
InChI Key: HBFWRKIYRKZNLT-UHFFFAOYSA-N
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Description

Methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate is a complex organic compound with a unique structure that includes an isoindolo[2,1-a]quinazoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without the need for chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts, such as nanoporous silica, are likely to be employed to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoindolo[2,1-a]quinazoline core is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The exact molecular pathways involved depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindolo[2,1-a]quinazoline derivatives, such as:

Uniqueness

Methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate is unique due to its specific substitution pattern and the presence of the benzoate group

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-[6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]benzoate

InChI

InChI=1S/C29H27N3O5/c1-37-29(36)19-14-16-20(17-15-19)30-25(33)13-3-2-8-18-31-26-21-9-4-5-10-22(21)28(35)32(26)24-12-7-6-11-23(24)27(31)34/h4-7,9-12,14-17,26H,2-3,8,13,18H2,1H3,(H,30,33)

InChI Key

HBFWRKIYRKZNLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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